Acute Intravenous LD50 Advantage Over Iodipamide Meglumine
Iosulamide meglumine demonstrates substantially lower acute intravenous toxicity than meglumine iodipamide (Cholografin) in both mice and rats. In mice, the LD50 of iosulamide meglumine is 11,500 ± 844 mg free acid/kg body weight, compared with 2,380 ± 290 mg free acid/kg for iodipamide—a 4.8-fold difference [1]. In rats, the LD50 values are 13,600 ± 1,710 mg free acid/kg for iosulamide and 4,430 ± 310 mg free acid/kg for iodipamide, representing a 3.1-fold lower toxicity for iosulamide [1].
| Evidence Dimension | Acute intravenous LD50 (median lethal dose) in small animal models |
|---|---|
| Target Compound Data | Mouse LD50: 11,500 ± 844 mg free acid/kg; Rat LD50: 13,600 ± 1,710 mg free acid/kg |
| Comparator Or Baseline | Meglumine iodipamide (Cholografin): Mouse LD50 2,380 ± 290 mg free acid/kg; Rat LD50 4,430 ± 310 mg free acid/kg |
| Quantified Difference | Mouse: 4.8-fold higher LD50 for iosulamide; Rat: 3.1-fold higher LD50 for iosulamide |
| Conditions | Single intravenous dose in mice and rats; toxicity measured as free acid equivalent per kg body weight |
Why This Matters
A 3- to 5-fold greater acute safety margin enables administration of higher contrast doses for improved biliary opacification without proportionally increasing the risk of acute toxic events in preclinical models.
- [1] Rosenberg FJ, Ackerman JH, Nickel AR. Iosulamide: A New Intravenous Cholangiocholecystographic Medium. Invest Radiol. 1980;15(6 Suppl):S142-S147. View Source
